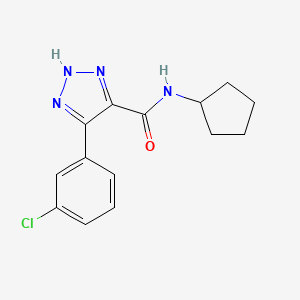
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide and related triazole derivatives have been found to possess significant pharmacological properties. These compounds are reported to exhibit anti-convulsive activity and are potentially useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of various triazole compounds, including ones structurally similar to this compound, have been extensively studied. These studies involve single-crystal X-ray structure determination, NMR, IR, and UV spectroscopy, providing valuable insights into the molecular structure and properties of these compounds (Yeo, Azizan, & Tiekink, 2019).
Antimicrobial Activities
Triazole derivatives, including 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, have shown promising antimicrobial activities. They have been evaluated for their efficacy against primary pathogens including various bacterial strains and fungal strains. Some compounds in this category have demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans (Pokhodylo et al., 2021).
Antioxidant Properties
Certain 1,2,4-triazole derivatives, similar in structure to this compound, have been synthesized and evaluated for their antioxidant and antiradical activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in oxidative stress-related conditions (Bekircan et al., 2008).
Wirkmechanismus
Triazoles
are a class of compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular activities . The nitrogen-based hetero-aromatic ring structure of triazoles allows them to bind with a variety of enzymes and receptors in biological systems .
Chlorophenyl compounds
are a class of compounds that contain a phenyl ring (a six-membered aromatic ring of carbon atoms) with a chlorine atom attached. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, such as its chemical structure, the route of administration, and the individual’s metabolic rate. The bioavailability of a compound refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action of a compound refers to the molecular and cellular effects of the compound’s interaction with its target. This can include changes in the activity of enzymes, alterations in the expression of genes, or modifications to cell signaling pathways .
The action environment of a compound refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-cyclopentyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-5-3-4-9(8-10)12-13(18-19-17-12)14(20)16-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJJXDLZXGOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

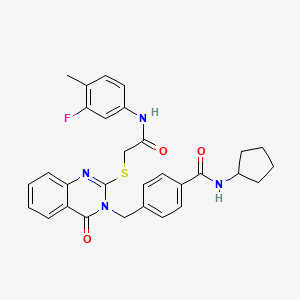
![2-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498427.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2498429.png)
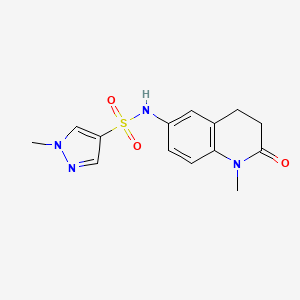

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
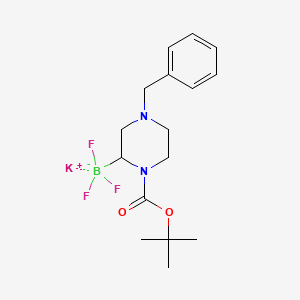
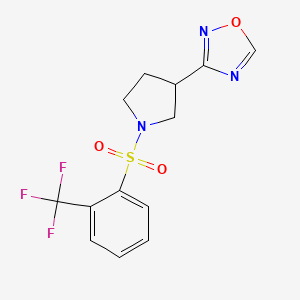



![N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2498445.png)

